

# Imiclozapine (CAS Number: 7224-08-0): A Technical Whitepaper

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Imiclozapine*

Cat. No.: B1207428

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **Imiclozapine** (CAS: 7224-08-0), a phenothiazine derivative investigated as an antipsychotic agent. Developed in the 1960s by Asta-Werke under the brand name Ponsital, **Imiclozapine** showed promise in early clinical trials for the treatment of schizophrenia. However, it was ultimately never commercialized, leading to a scarcity of publicly available data. This document synthesizes the available information on its chemical properties, inferred pharmacological profile, and a plausible synthetic route. It also includes a representative experimental protocol for receptor binding assays relevant to its presumed mechanism of action. Given the limited specific data on **Imiclozapine**, this guide extrapolates information from the broader class of phenothiazine antipsychotics to provide a useful resource for researchers in the field.

## Chemical and Physical Properties

**Imiclozapine** is a complex organic molecule belonging to the phenothiazine class, characterized by a tricyclic structure with a sulfur and nitrogen atom in the central ring. The key physicochemical properties of **Imiclozapine** are summarized in the table below.

| Property          | Value                                                                                               | Source                       |
|-------------------|-----------------------------------------------------------------------------------------------------|------------------------------|
| CAS Number        | 7224-08-0                                                                                           | [Generic chemical databases] |
| Molecular Formula | C <sub>25</sub> H <sub>32</sub> CIN <sub>5</sub> OS                                                 | [Generic chemical databases] |
| Molecular Weight  | 486.08 g/mol                                                                                        | [Generic chemical databases] |
| IUPAC Name        | 1-[2-[4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazin-1-yl]ethyl]-3-methylimidazolidin-2-one | [Generic chemical databases] |
| Appearance        | Not publicly available; likely a crystalline solid                                                  | Inferred                     |
| Solubility        | Not publicly available; likely soluble in organic solvents                                          | Inferred                     |

## Presumed Pharmacological Profile

As a member of the phenothiazine class of antipsychotics, **Imiclopazine**'s primary mechanism of action is presumed to be the antagonism of dopamine D<sub>2</sub> receptors in the mesolimbic pathway of the brain. This action is a hallmark of typical antipsychotics and is associated with the alleviation of positive symptoms of schizophrenia, such as hallucinations and delusions.

Due to its structural similarity to other phenothiazines, it is also likely to exhibit affinity for other receptors, which would contribute to its overall pharmacological and side-effect profile. The anticipated receptor binding profile is outlined below.

| Receptor Target    | Anticipated Action | Potential Clinical Effect                                   | Potential Side Effects                                            |
|--------------------|--------------------|-------------------------------------------------------------|-------------------------------------------------------------------|
| Dopamine D2        | Antagonist         | Antipsychotic (reduction of positive symptoms)              | Extrapyramidal symptoms (EPS), hyperprolactinemia                 |
| Serotonin 5-HT2A   | Antagonist         | Atypical antipsychotic features (potential for reduced EPS) | Weight gain, metabolic effects                                    |
| Histamine H1       | Antagonist         | Sedation                                                    | Drowsiness, weight gain                                           |
| Alpha-1 Adrenergic | Antagonist         | Antipsychotic effects, potential for mood stabilization     | Orthostatic hypotension, dizziness                                |
| Muscarinic M1      | Antagonist         | Reduction of EPS                                            | Anticholinergic effects (dry mouth, blurred vision, constipation) |

Note: The above table is based on the known pharmacology of the phenothiazine class of drugs and has not been specifically confirmed for **Imiclopazine** through publicly available, detailed studies.

## Synthesis Pathway

A plausible synthetic route for **Imiclopazine** can be proposed based on established methods for the synthesis of phenothiazine derivatives, particularly those bearing a propylpiperazine side chain. The general strategy involves the alkylation of 2-chlorophenothiazine with a suitable propylpiperazine derivative.

A potential multi-step synthesis is outlined in the workflow diagram below. This would likely begin with the synthesis of the piperazine-imidazolidinone side chain, followed by its coupling to the 2-chlorophenothiazine core.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **Imiclopazine**.

## Experimental Protocols

Detailed experimental protocols for **Imiclopazine** are not available in the public domain. However, a standard protocol for a competitive radioligand binding assay to determine the affinity of a compound for the dopamine D2 receptor is provided below as a representative example of how **Imiclopazine** would have been characterized.

Protocol: Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity ( $K_i$ ) of **Imiclopazine** for the human dopamine D2 receptor.

Materials:

- Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

- Radioligand: [3H]-Spiperone or [3H]-Raclopride (a selective D2 antagonist).
- Test Compound: **Imicloprazine** dissolved in a suitable solvent (e.g., DMSO).
- Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., Haloperidol or unlabeled Spiperone).
- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, pH 7.4.
- Scintillation Cocktail and Liquid Scintillation Counter.
- 96-well filter plates and Filtration apparatus.

**Procedure:**

- Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 10-20 µg/well .
- Assay Plate Setup:
  - Total Binding: Add assay buffer, radioligand, and vehicle (DMSO).
  - Non-specific Binding: Add assay buffer, radioligand, and the non-specific binding control.
  - Test Compound: Add assay buffer, radioligand, and serial dilutions of **Imicloprazine**.
- Incubation: Incubate the plates at room temperature (or 37°C) for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
- Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
- Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the **Imiclozapine** concentration.
- Determine the IC50 value (the concentration of **Imiclozapine** that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation:  $Ki = IC50 / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.



[Click to download full resolution via product page](#)

Caption: Workflow for a Dopamine D2 Receptor Binding Assay.

## Clinical Data (Historical)

Information on the clinical trials of **Imiclopazine** is extremely limited. Two known studies were conducted in the late 1960s and early 1970s.

| Study                             | Year | Journal                | Key Findings (Reported)                                                                 |
|-----------------------------------|------|------------------------|-----------------------------------------------------------------------------------------|
| Eckmann F, Immich H, Schäpperle O | 1968 | Arzneimittel-Forschung | Favorable clinical trials in schizophrenia were reported.                               |
| Nurowska K, Welbel L              | 1973 | Psychiatria Polska     | Investigated the treatment of schizophrenia with Imiclopazine among other neuroleptics. |

The full texts of these articles are not widely available, and therefore, detailed quantitative data on efficacy (e.g., PANSS or BPRS score changes), optimal dosage, and the full side-effect profile are not publicly accessible. The reasons for the discontinuation of its development are also not well-documented but could be related to a variety of factors including efficacy, side-effect profile, or commercial considerations at the time.

## Conclusion

**Imiclopazine** represents a piece of pharmaceutical history—a compound that showed initial promise but did not proceed to market. For modern researchers, its story underscores the challenges of drug development. While specific data is scarce, by understanding its place within the phenothiazine class, we can infer its likely pharmacological properties and mechanism of action. This technical guide provides a framework for understanding **Imiclopazine** based on the available information and the broader knowledge of its chemical

class. Further archival research may one day uncover more detailed information about this discontinued antipsychotic agent.

- To cite this document: BenchChem. [Imiclopazine (CAS Number: 7224-08-0): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1207428#imiclopazine-cas-number-7224-08-0-research>

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)